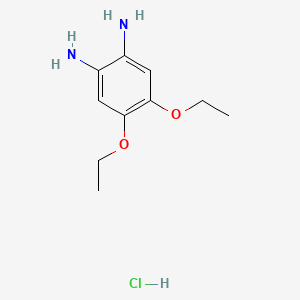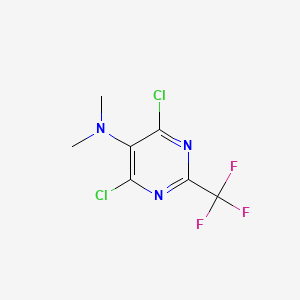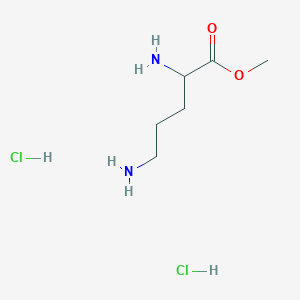![molecular formula C41H65BrNO7PSi B13718782 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate is a complex organic compound with the chemical formula C41H65BrNO7PSi. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It is characterized by the presence of multiple functional groups, including a bromine atom, a phosphate group, and a tert-butyldimethylsilyl-protected hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate involves several steps, starting with the protection of the hydroxyl group using tert-butyldimethylsilyl chlorideThe final step involves the bromination of the ethyl group and the phosphorylation of the sphingosine backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphate and hydroxyl groups.
Deprotection Reactions: The Fmoc and tert-butyldimethylsilyl groups can be removed under specific conditions to yield the free amine and hydroxyl functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Deprotection Reagents: Such as piperidine for Fmoc removal and tetrabutylammonium fluoride for tert-butyldimethylsilyl removal.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and deprotected sphingosine derivatives .
Applications De Recherche Scientifique
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of sphingolipid metabolism and signaling pathways.
Medicine: As a potential therapeutic agent for targeting specific molecular pathways.
Industry: In the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate involves its interaction with specific molecular targets, such as enzymes involved in sphingolipid metabolism. The compound can modulate the activity of these enzymes, leading to changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sphingosine derivatives and phosphorylated sphingolipids, such as:
- Sphingosine-1-phosphate
- Ceramide-1-phosphate
- Dihydrosphingosine-1-phosphate
Uniqueness
What sets 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate apart is its unique combination of functional groups, which allows for versatile chemical modifications and a wide range of applications in scientific research .
Propriétés
Formule moléculaire |
C41H65BrNO7PSi |
|---|---|
Poids moléculaire |
822.9 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1-[2-bromoethoxy(hydroxy)phosphoryl]oxy-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C41H65BrNO7PSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-39(50-52(5,6)41(2,3)4)38(32-49-51(45,46)48-30-29-42)43-40(44)47-31-37-35-26-22-20-24-33(35)34-25-21-23-27-36(34)37/h19-28,37-39H,7-18,29-32H2,1-6H3,(H,43,44)(H,45,46)/b28-19+/t38-,39+/m0/s1 |
Clé InChI |
VQQBGRQFDYYUJZ-WMMVGIRRSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OCCBr)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCBr)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



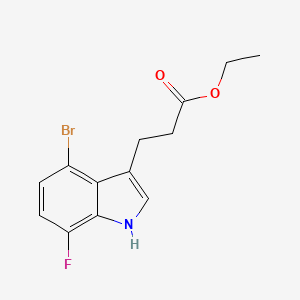

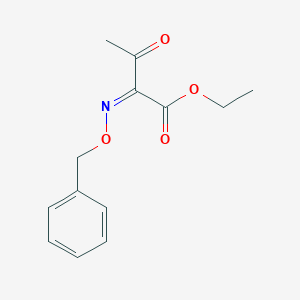
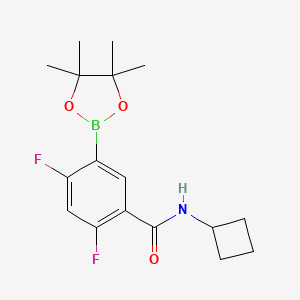
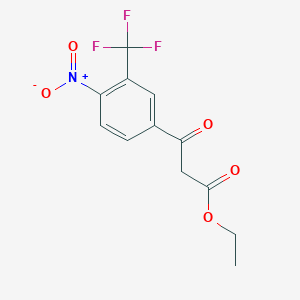
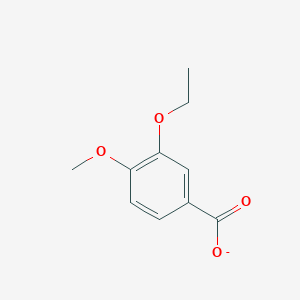
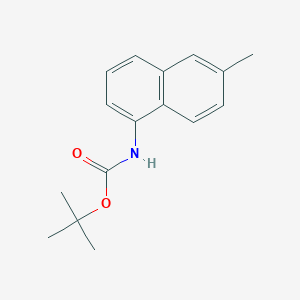
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)

